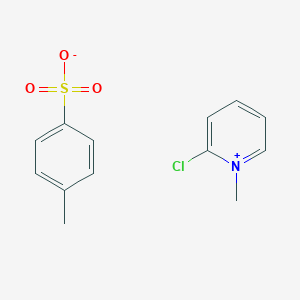

2-Chloro-1-methylpyridinium p-Toluenesulfonate

Description

The exact mass of the compound 2-Chloro-1-methylpyridin-1-ium 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-methylpyridin-1-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H7ClN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNGIKVZXFFZNN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995343 | |

| Record name | 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-46-5 | |

| Record name | 2-Chloro-1-methylpyridinium 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7403-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7403-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-1-methylpyridinium p-toluenesulfonate CAS number

An In-Depth Technical Guide to 2-Chloro-1-methylpyridinium p-toluenesulfonate

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile and efficient coupling and condensing agent in modern organic synthesis. Identified by the CAS Number 7403-46-5 , this reagent has found extensive application in the synthesis of amides, esters, lactones, and other critical functionalities, particularly within pharmaceutical and materials science research.[1][2][3] This document will delve into its fundamental properties, synthesis, mechanism of action, and provide field-proven protocols for its application, offering researchers and drug development professionals a practical resource for leveraging its synthetic utility.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is paramount for its effective use and storage. This compound is a stable, crystalline solid, which contributes to its ease of handling and measurement in a laboratory setting.[1] Its solubility in common polar organic solvents facilitates its use in a wide range of reaction conditions.[1]

| Property | Value | Source(s) |

| CAS Number | 7403-46-5 | [1][2][3] |

| Molecular Formula | C₁₃H₁₄ClNO₃S | [2] |

| Molecular Weight | 299.77 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 121-126 °C | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | Store at ≤ -4 °C | [1] |

| MDL Number | MFCD00011985 | [1] |

Synthesis of this compound

The most prevalent laboratory-scale synthesis of this reagent is achieved through the direct quaternization of 2-chloropyridine.[4] This method is efficient and relies on the nucleophilic character of the pyridine nitrogen atom attacking a methylating agent.

Synthetic Pathway: Direct Quaternization

The core of the synthesis involves the reaction of 2-chloropyridine with a suitable methylating agent, such as methyl iodide or methyl triflate, in the presence of p-toluenesulfonic acid (TsOH).[4] The methylating agent provides the methyl group to form the quaternary pyridinium ion, while the p-toluenesulfonate anion serves as the counter-ion.[4] The choice of methylating agent can significantly impact reaction kinetics, with methyl triflate offering faster conversion times due to the excellent leaving group ability of the triflate anion.[4]

Caption: Synthetic route via direct quaternization of 2-chloropyridine.

Laboratory-Scale Synthesis Protocol

This protocol is based on the direct quaternization method using methyl iodide, which is a common and cost-effective choice.[4]

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous acetone.

-

Reactant Addition: Add 2-chloropyridine (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.05 equiv) to the solvent.

-

Methylation: Slowly add methyl iodide (1.1 equiv) to the stirred solution.

-

Reaction: Allow the mixture to stir at room temperature (20–25°C) for 12–24 hours. The progress can be monitored by TLC.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Precipitation & Purification: Precipitate the product by adding diethyl ether. Collect the solid by filtration and recrystallize from an ethanol/water mixture (e.g., 4:1 v/v) to yield the pure product.[4]

-

Drying: Dry the purified crystals under vacuum to obtain a white to off-white crystalline powder.

Expected Yield: 85–90%.[4] Expected Purity: ≥98% (by HPLC).[4]

Mechanism of Action in Coupling Reactions

The efficacy of this compound as a coupling reagent stems from its ability to activate the hydroxyl groups of carboxylic acids and alcohols.[4] This activation transforms the hydroxyl group into a better leaving group, facilitating nucleophilic attack.

The reaction is initiated by the nucleophilic attack of the carboxylate anion on the electrophilic C2 position of the pyridinium salt. This displaces the chloride ion and forms a highly reactive acyloxy-pyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by an amine (to form an amide) or an alcohol (to form an ester), releasing 1-methyl-2-pyridone as a byproduct.

Caption: General workflow for amide synthesis using the reagent.

Key Applications in Organic Synthesis

This reagent is a workhorse in various synthetic transformations due to its mild reaction conditions and high efficiency.

-

Amide and Peptide Bond Formation: It is widely used as a condensing agent for the synthesis of carboxamides from carboxylic acids and amines, including peptide synthesis.[4]

-

Esterification and Lactonization: The reagent effectively promotes the formation of esters from carboxylic acids and alcohols. In the case of hydroxy acids, it facilitates intramolecular cyclization to form lactones.[4]

-

Conversion of Aldoximes to Nitriles: It acts as a dehydrating agent in this transformation.[4]

-

Biopolymer Modification: It has been successfully employed as a zero-length crosslinker for modifying biopolymers like gelatin sponges, demonstrating higher efficiency than traditional carbodiimide reagents like EDC.[4]

-

General Organic Synthesis: Its utility extends to the formation of carbon-nitrogen bonds and the synthesis of various quaternary ammonium compounds, which are valuable in pharmaceuticals and as surfactants.[1]

Field-Proven Experimental Protocol: Amide Synthesis

This protocol details a general procedure for the synthesis of an N-substituted benzamide, a common structural motif in pharmaceuticals.

-

Reactant Solution: In a dry, nitrogen-flushed flask, dissolve the carboxylic acid (e.g., benzoic acid, 1.0 equiv) and the amine (e.g., benzylamine, 1.0 equiv) in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 2.2 equiv) to the solution to act as an acid scavenger. Stir for 10 minutes at room temperature.

-

Reagent Addition: In a separate flask, suspend this compound (1.1 equiv) in the same anhydrous solvent. Add this suspension portion-wise to the reactant solution over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., 3x with dichloromethane).

-

Washing: Combine the organic layers and wash successively with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

This self-validating protocol includes aqueous washes to remove the water-soluble pyridone byproduct and any unreacted starting materials, ensuring a high purity of the final isolated product.

Safety and Handling

-

Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.[1]

-

Safety Classification: It is classified under Storage Class 11 (Combustible Solids).

References

-

This compound - BioRuler. [Link]

Sources

An In-depth Technical Guide to 2-Chloro-1-methylpyridinium p-toluenesulfonate: Properties, Mechanisms, and Applications in Modern Synthesis

This guide provides an in-depth exploration of 2-Chloro-1-methylpyridinium p-toluenesulfonate, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, mechanistic underpinnings, and practical applications of this powerful coupling agent.

Introduction: A Modern Tool for Amide and Ester Synthesis

This compound, often associated with the broader class of Mukaiyama reagents, serves as a highly efficient activating agent for carboxylic acids.[1][2][3] Its utility lies in facilitating the formation of amide and ester bonds, even with sterically hindered substrates or under mild reaction conditions, thereby minimizing side reactions such as racemization in peptide synthesis.[3][4] This guide will provide a comprehensive overview of its properties, mechanism of action, and detailed protocols for its application in key synthetic transformations.

Physicochemical Properties

A thorough understanding of the reagent's physical and chemical characteristics is paramount for its effective use and safe handling in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 299.77 g/mol | [5][6][7] |

| Molecular Formula | C₁₃H₁₄ClNO₃S | [5][7] |

| CAS Number | 7403-46-5 | [5][6][7] |

| Appearance | White to off-white or pale yellow crystalline powder | [2] |

| Melting Point | 121-126 °C | |

| Solubility | Soluble in many organic solvents, with dichloromethane being a common choice for reactions. | [2] |

Mechanism of Action: The Activation of Carboxylic Acids

The efficacy of this compound stems from its ability to activate a carboxylic acid, converting the hydroxyl group into a better leaving group. This facilitates nucleophilic attack by an alcohol or an amine.

The generally accepted mechanism proceeds as follows:

-

Formation of the Acyloxy-pyridinium Salt: The carboxylate anion, typically generated in situ by the addition of a mild base such as triethylamine, attacks the 2-position of the pyridinium ring. This results in the displacement of the chloride ion and the formation of a highly reactive 1-methyl-2-acyloxypyridinium salt intermediate.

-

Nucleophilic Attack: The alcohol or amine nucleophile then attacks the carbonyl carbon of the activated acyl group.

-

Product Formation and By-product Precipitation: This attack leads to the formation of the desired ester or amide and the release of 1-methyl-2-pyridone, which is often insoluble in nonpolar organic solvents like dichloromethane and precipitates out of the reaction mixture, driving the reaction to completion.

Caption: Generalized mechanism of ester/amide formation using this compound.

Applications in Organic Synthesis

The versatility of this compound makes it a valuable tool in various synthetic endeavors, from the construction of complex natural products to the routine synthesis of small molecules in drug discovery.

Esterification

This reagent is highly effective for the synthesis of esters, including sterically demanding examples. The mild reaction conditions are a significant advantage, preserving sensitive functional groups within the substrates.

Amide Bond Formation and Peptide Coupling

The formation of amide bonds is a cornerstone of medicinal chemistry and materials science. This compound and related reagents are known to be effective for peptide coupling with a low degree of racemization, a critical consideration in the synthesis of chiral molecules.[3][4]

Macrolactonization

The synthesis of large-ring lactones (macrolactones) is a challenging transformation that often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The Mukaiyama macrolactonization, employing reagents like 2-Chloro-1-methylpyridinium salts, is a powerful method for achieving these cyclizations under relatively mild conditions.

Experimental Protocols

The following protocols are illustrative examples of how this compound can be employed in synthesis. Researchers should optimize these conditions for their specific substrates.

General Procedure for Esterification

This protocol describes a general method for the esterification of a carboxylic acid with an alcohol.

Caption: A typical experimental workflow for esterification.

Step-by-Step Protocol:

-

To a solution of the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and this compound (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) is added triethylamine (3.0 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure ester.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reagent and the activated intermediate are sensitive to water, which can hydrolyze them back to the starting carboxylic acid.

-

Inert Atmosphere: This prevents the introduction of atmospheric moisture.

-

Excess Base: Triethylamine is used to neutralize the p-toluenesulfonic acid and the HCl generated during the reaction, as well as to deprotonate the initial carboxylic acid. An excess ensures the reaction goes to completion.

-

Aqueous Workup: The acidic and basic washes remove any unreacted starting materials and the 1-methyl-2-pyridone by-product.

Protocol for Amide Bond Formation (Peptide Coupling)

This protocol is adapted from a procedure using the closely related 2-chloro-1-methylpyridinium iodide and can be considered a starting point for optimization with the p-toluenesulfonate salt.[4]

Step-by-Step Protocol:

-

To a solution of the N-protected amino acid (1.1 eq.) and the amino acid ester hydrochloride salt (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is added this compound (1.1 eq.) at room temperature.

-

The mixture is cooled to 0-10 °C, and triethylamine (3.5 eq.) is added dropwise over several minutes, maintaining the temperature.

-

The reaction is stirred for approximately 3 hours, allowing it to warm to room temperature. Monitor the reaction by TLC or LC-MS.

-

The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate and washed with 10% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude peptide is purified by column chromatography.

Causality Behind Experimental Choices:

-

Order of Addition: Adding the base last to the cooled mixture of the other reagents can help to control the reaction rate and minimize side reactions.

-

Stoichiometry: A slight excess of the N-protected amino acid and the coupling reagent ensures complete consumption of the more valuable amino acid ester.

-

Washing Steps: The specific aqueous washes are chosen to remove the different types of potential impurities: citric acid removes excess triethylamine, sodium bicarbonate removes unreacted N-protected amino acid, and brine helps to remove water from the organic layer.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from moisture. It is hygroscopic.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.

Conclusion

This compound is a robust and versatile reagent for the formation of esters and amides. Its ability to function under mild conditions makes it particularly valuable in the synthesis of complex and sensitive molecules, a common requirement in drug development and natural product synthesis. By understanding its properties, mechanism, and the rationale behind the experimental protocols, researchers can effectively leverage this reagent to advance their synthetic goals.

References

-

The Mukaiyama Reagent: An Efficient Condensation Agent | Request PDF - ResearchGate. [Link]

-

Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities - PMC - NIH. [Link]

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Mukaiyama reagent - Enamine [enamine.net]

- 3. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

- 4. TCI Practical Example: Peptide Coupling using Mukaiyama Condensation Reagent | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. Applications of Mukaiyama aldol reaction | PPSX [slideshare.net]

- 6. Mukaiyama Reagent [drugfuture.com]

- 7. scbt.com [scbt.com]

The Onodera-Mukaiyama Condensation: A Deep Dive into the Mechanism of 2-Chloro-1-methylpyridinium p-toluenesulfonate

Introduction: The Quest for Mild and Efficient Acyl Transfer

In the landscape of modern organic synthesis, the formation of ester and amide bonds remains a cornerstone of molecular construction. The pursuit of mild, efficient, and selective methods for these transformations has led to the development of a vast arsenal of coupling reagents. Among these, the 2-halo-N-alkylpyridinium salts, pioneered by Teruaki Mukaiyama and others, have carved out a significant niche. This technical guide delves into the core mechanism of action of a prominent member of this class: 2-Chloro-1-methylpyridinium p-toluenesulfonate, often referred to as the Onodera or Mukaiyama reagent. This versatile reagent provides a powerful platform for the synthesis of esters, amides, lactones, and lactams from carboxylic acids under remarkably mild conditions.[1][2][3][4][5]

This document will provide researchers, scientists, and drug development professionals with a detailed understanding of the underlying principles governing this reagent's reactivity. We will move beyond a simple recitation of reaction steps to explore the causality behind its efficacy, offering field-proven insights into its practical application.

The Core Mechanism: A Stepwise Activation and Transfer Cascade

The power of this compound lies in its ability to transform a relatively unreactive carboxylic acid into a highly electrophilic intermediate, primed for attack by a nucleophile. This process can be dissected into a logical sequence of events, each driven by fundamental principles of reactivity.

Step 1: In Situ Formation of the Carboxylate and the Role of the Base

The reaction is almost invariably carried out in the presence of a tertiary amine base, such as triethylamine (Et3N) or tributylamine (TBA).[6][7][8] The primary role of this base is to deprotonate the carboxylic acid (R-COOH), generating the corresponding carboxylate anion (R-COO⁻).[6][9] This initial acid-base reaction is crucial, as the carboxylate is a much more potent nucleophile than the neutral carboxylic acid. The base also serves as a scavenger for the hydrogen chloride and p-toluenesulfonic acid that are liberated during the reaction, preventing them from engaging in undesired side reactions.[6][9]

Step 2: Activation - Formation of the Acyloxypyridinium Intermediate

This is the heart of the activation process. The generated carboxylate anion acts as a nucleophile, attacking the C2 position of the 2-chloro-1-methylpyridinium cation.[6][10][11] The electron-withdrawing nature of the positively charged pyridinium nitrogen makes the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack. The chloride ion at the C2 position is an excellent leaving group, facilitating its displacement by the carboxylate.

This nucleophilic substitution results in the formation of a highly reactive acyloxypyridinium intermediate (specifically, a 1-methyl-2-acyloxypyridinium salt).[6][10] The carbonyl carbon of the original carboxylic acid is now part of an exceptionally good leaving group (the 1-methyl-2-pyridone moiety), dramatically enhancing its electrophilicity.

Step 3: Nucleophilic Acyl Substitution and Product Formation

The activated acyloxypyridinium intermediate is now poised for reaction with the desired nucleophile, typically an alcohol (R'-OH) for esterification or an amine (R'-NH2) for amidation. The nucleophile attacks the highly electrophilic carbonyl carbon of the acyloxy group.

Step 4: Collapse of the Tetrahedral Intermediate and Byproduct Formation

This attack forms a transient tetrahedral intermediate. This intermediate swiftly collapses, expelling the stable and neutral 1-methyl-2-pyridone molecule as the leaving group.[10] The final ester or amide product is thus formed. A key advantage of this method, particularly when using solvents like dichloromethane (DCM), is that the 1-methyl-2-pyridone byproduct is often insoluble and precipitates from the reaction mixture, helping to drive the equilibrium towards product formation.[3]

Below is a diagrammatic representation of the complete mechanistic cycle.

Caption: The catalytic cycle of condensation reactions mediated by this compound.

Experimental Protocols and Practical Considerations

A deep understanding of the mechanism allows for the rational design of experimental protocols. The following are generalized procedures that serve as a robust starting point for researchers.

Workflow for a Typical Condensation Reaction

Caption: A generalized experimental workflow for esterification or amidation.

Protocol 1: General Procedure for Esterification

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equivalent) and the alcohol (1.0-1.2 equivalents).

-

Solvent and Base Addition: Dissolve the starting materials in an anhydrous aprotic solvent, such as dichloromethane (DCM) or acetonitrile. Dichloromethane is often preferred as it facilitates the precipitation of the 1-methyl-2-pyridone byproduct.[3] Add triethylamine (2.1 equivalents).

-

Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add this compound (1.1 equivalents) portion-wise, ensuring the temperature does not rise significantly.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup and Purification: Upon completion, quench the reaction by adding water or saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Protocol 2: General Procedure for Amidation

The procedure for amide synthesis is analogous to esterification, with the alcohol being replaced by a primary or secondary amine (1.0-1.2 equivalents). The stoichiometry and reaction conditions are generally the same. For less nucleophilic amines, the reaction may require slightly longer reaction times or gentle heating.

Data Presentation: Key Reaction Parameters

The efficiency of the Onodera-Mukaiyama condensation is influenced by several factors. The following table summarizes these key parameters and their typical effects, providing a valuable guide for reaction optimization.

| Parameter | Typical Conditions | Rationale & Field-Proven Insights |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF) | DCM is often the solvent of choice due to the poor solubility of the 1-methyl-2-pyridone byproduct, which drives the reaction to completion.[3] |

| Base | Triethylamine (Et3N), Tributylamine (TBA), 1-Methylimidazole | Triethylamine is the most common and cost-effective choice.[7][8] Less nucleophilic bases are preferred to avoid competitive reaction with the activated intermediate. Two equivalents are necessary to neutralize the generated acids. |

| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C helps to control the exothermic reaction. Most reactions proceed efficiently at ambient temperature, reflecting the mildness of the conditions. |

| Stoichiometry | Reagent (1.1 eq), Base (2.1 eq), Nucleophile (1.0-1.2 eq) | A slight excess of the coupling reagent and nucleophile can improve yields, especially if the starting materials are not perfectly pure or dry. |

Scope and Limitations

The Onodera-Mukaiyama reaction is prized for its broad substrate scope. It is effective for a wide range of primary and secondary alcohols and amines, including sterically hindered ones.[3] It is particularly valuable for macrolactonization, the intramolecular esterification of ω-hydroxy carboxylic acids to form large-ring lactones, a challenging transformation where other methods often fail.[10]

However, like any reagent, it has its limitations. Tertiary alcohols are generally poor nucleophiles and do not react efficiently. The presence of other highly nucleophilic functional groups in the substrate may lead to side reactions, although the mild conditions often allow for good chemoselectivity. Compared to carbodiimide reagents like EDC, the Mukaiyama reagent often requires simpler purification as the primary byproduct is neutral and can sometimes be removed by filtration.[1][12]

Conclusion

This compound and its congeners are powerful and versatile coupling reagents that operate through a well-defined mechanism of carboxylic acid activation. By forming a highly reactive acyloxypyridinium intermediate, they enable the efficient synthesis of esters, amides, and macrocycles under exceptionally mild conditions. The simplicity of the procedure, the broad substrate scope, and the often straightforward purification make this reagent an indispensable tool for the modern synthetic chemist. A thorough understanding of its mechanism of action, as detailed in this guide, empowers researchers to deploy it effectively and rationally troubleshoot any challenges encountered in their synthetic endeavors.

References

- Mukaiyama, T. Angew. Chem., Int. Ed. Engl. 1979, 18, 707-708.

-

Mukaiyama, T.; Usui, M.; Shimada, E.; Saigo, K. Chem. Lett. 1975, 1045-1048. ([Link])

-

Bald, E.; Saigo, K.; Mukaiyama, T. Chem. Lett. 1975, 1163-1166. ([Link])

-

Mukaiyama, T.; Usui, M.; Saigo, K. Chem. Lett. 1976, 49-50. ([Link])

-

Huang, H.; Iwasawa, N.; Mukaiyama, T. Chem. Lett. 1984, 1465-1466. ([Link])

-

ACS Publications. Polymer-Supported Mukaiyama Reagent: A Useful Coupling Reagent for the Synthesis of Esters and Amides. ([Link])

-

SciSpace. The Mukaiyama Reagent: An Efficient Condensation Agent. ([Link])

-

Chem-Station. Mukaiyama Condensation Reagent. ([Link])

-

PubMed. [2-Chloro-1-methylpyridinium iodide. A suitable reagent for peptide synthesis]. ([Link])

-

Wikipedia. Triethylamine. ([Link])

-

Dudley, G. B., et al. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein J. Org. Chem. 2008, 4, 41. ([Link])

Sources

- 1. This compound | 7403-46-5 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Mukaiyama reagent - Enamine [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mukaiyama Condensation Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Introduction to 2-Chloro-1-Methylpyridine Iodide (CMPI) [en.highfine.com]

- 7. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triethylamine: Significance and symbolism [wisdomlib.org]

- 9. Triethylamine - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. Page loading... [wap.guidechem.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

The Onodera-Mukaiyama Reagent: A Comprehensive Guide to the Handling and Storage of 2-Chloro-1-methylpyridinium p-toluenesulfonate

This technical guide provides an in-depth exploration of the safe handling, storage, and disposal of 2-Chloro-1-methylpyridinium p-toluenesulfonate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the responsible and effective use of this versatile reagent.

Introduction: A Versatile Activating Agent

This compound, often referred to in the context of the Onodera or Mukaiyama reagents, is a powerful and widely utilized activating agent in modern organic synthesis.[1] Its efficacy in promoting a variety of crucial chemical transformations, most notably esterification, amidation, and macrolactonization reactions, has cemented its role in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][3] The reagent's stability and solubility in common organic solvents contribute to its broad applicability.[3] This guide will provide the necessary framework for its safe and effective utilization in a laboratory setting.

Prudent Handling: A Proactive Approach to Safety

While some safety data sheets (SDS) may classify this compound as non-hazardous, others indicate potential for skin, eye, and respiratory irritation.[3][4] A cautious and well-informed approach is therefore paramount. The following protocols are designed to mitigate risks and ensure a safe working environment.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this reagent. The following should be considered standard practice:

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times.[4]

-

Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]

-

Respiratory Protection: In cases where dust generation is likely, a NIOSH-approved respirator is recommended.[4]

Engineering Controls: Creating a Safe Workspace

Engineering controls are a critical component of a comprehensive safety strategy:

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5]

-

Eyewash Stations and Safety Showers: Immediate access to an eyewash station and safety shower is crucial in the event of accidental exposure.[5]

Safe Handling Workflow

The following diagram illustrates a self-validating workflow for the safe handling of this compound:

Storage and Stability: Preserving Reagent Integrity

Proper storage is crucial for maintaining the efficacy and safety of this compound.

Recommended Storage Conditions

The following conditions are recommended for the long-term storage of this reagent:

| Parameter | Recommendation | Rationale |

| Temperature | ≤ -4 °C[1] | To minimize degradation and maintain stability. |

| Atmosphere | Inert gas (e.g., argon or nitrogen)[3] | To protect from moisture and atmospheric contaminants. |

| Container | Tightly sealed, original container[3][4] | To prevent contamination and exposure to air and moisture. |

| Location | Cool, dry, and well-ventilated area[4][5] | To prevent degradation from heat and humidity. |

Incompatibilities

To prevent hazardous reactions, this compound should be stored away from the following:

-

Strong oxidizing agents: May cause vigorous reactions.[3][6]

-

Moisture: The compound is hygroscopic and can be deactivated by water.[3]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

The following first-aid measures should be taken in case of exposure:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[4] |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water.[4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[5] |

| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |

Spill and Leak Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate: Clear the area of all non-essential personnel.[4]

-

Ventilate: Ensure the area is well-ventilated.[4]

-

Contain: Use a dry absorbent material to contain the spill. Avoid generating dust.[4]

-

Collect: Carefully sweep or vacuum the spilled material into a labeled, sealed container for disposal.[4]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent.[4]

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[3][7]

Mechanism of Action in Synthesis: The "Why" Behind the "How"

Understanding the mechanism of action provides valuable insight into the reagent's utility. This compound acts as a carboxylic acid activator. The general mechanism for esterification is illustrated below:

Disposal Considerations

All waste materials, including empty containers, should be disposed of in accordance with all applicable local, state, and federal regulations.[3][7] It is recommended to consult with a licensed professional waste disposal service to ensure compliance.

Conclusion

This compound is an invaluable tool in the arsenal of the synthetic chemist. By adhering to the principles of proactive safety, proper storage, and informed handling as outlined in this guide, researchers can confidently and responsibly harness the full potential of this versatile reagent.

References

-

PubChem. 2-Chloro-1-methylpyridinium 4-methylbenzenesulfonate (1:1). [Link]

Sources

- 1. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. Mukaiyama reagent - Enamine [enamine.net]

- 3. chemimpex.com [chemimpex.com]

- 4. scispace.com [scispace.com]

- 5. bioruler.net [bioruler.net]

- 6. scbt.com [scbt.com]

- 7. This compound, 25G | Labscoop [labscoop.com]

discovery and history of Mukaiyama's reagent precursor

An In-depth Technical Guide to the Discovery and History of Mukaiyama's Reagent Precursor: 2-Chloro-1-methylpyridinium Iodide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-chloro-1-methylpyridinium iodide, the foundational precursor to the widely utilized Mukaiyama's reagent. Developed for researchers, scientists, and professionals in drug development, this document traces the journey of this pivotal onium salt from its initial synthesis in a study of electronic effects to its celebrated application as a powerful condensation agent. The guide delivers field-proven insights into its preparation, mechanistic action, and the enduring legacy of Teruaki Mukaiyama's contribution to synthetic organic chemistry.

Introduction: The Quest for Mild and Efficient Condensation Reactions

The formation of ester and amide bonds is a cornerstone of organic synthesis, fundamental to the creation of a vast array of molecules, from pharmaceuticals to polymers. Historically, these condensation reactions often required harsh conditions, such as high temperatures or the use of highly reactive and often unselective reagents. The drive towards milder, more efficient, and functional-group-tolerant methods has been a significant theme in the evolution of synthetic chemistry. It is within this context that the development of onium salt-based coupling reagents emerged as a major advancement.[1] These reagents, characterized by a positively charged heteroatom, offered a new paradigm for the activation of carboxylic acids under neutral or mildly basic conditions.

This guide focuses on the genesis of one of the most prominent onium salt reagents, the Mukaiyama reagent, by delving into the history and synthesis of its direct precursor, 2-chloro-1-methylpyridinium iodide (CMPI).

The Serendipitous History: From Physical Organic Chemistry to a Synthetic Workhorse

The Initial Synthesis: A Study of Inductive Effects

Interestingly, the first reported synthesis of 2-chloro-1-methylpyridinium iodide was not in the context of its use as a coupling agent. In 1958, M. Liveris and J. Miller at the University of Western Australia published a paper in the Australian Journal of Chemistry detailing their investigation into the transmission of inductive effects within the aromatic ring.[2] Their work aimed to elucidate the positional order of the activating effect of the positively charged nitrogen in N-methylpyridinium salts on the reactivity of a chloro-substituent. To this end, they synthesized a series of chloro-N-methylpyridinium salts, including the 2-chloro derivative, and studied their reaction rates with nucleophiles.[2] This initial report laid the groundwork for the availability of this compound, though its potential in synthetic methodology remained untapped for over a decade and a half.

Mukaiyama's Insight: The Birth of a Celebrated Reagent

It was the pioneering work of the Japanese chemist Teruaki Mukaiyama that transformed 2-chloro-1-methylpyridinium iodide from a compound of academic interest in physical organic chemistry into a staple of the synthetic chemist's toolkit. In a seminal 1975 paper published in Chemistry Letters, Mukaiyama and his co-workers reported a "convenient method for the synthesis of carboxylic esters" using this pyridinium salt.[3] This publication marked the birth of what is now universally known as the Mukaiyama reagent.

Mukaiyama's genius lay in recognizing that the 2-chloro-1-methylpyridinium iodide could serve as an excellent activating agent for carboxylic acids. His research demonstrated that in the presence of a base, a carboxylic acid would react with the pyridinium salt to form a highly reactive 2-acyloxy-1-methylpyridinium salt. This intermediate is a potent acylating agent, readily undergoing nucleophilic attack by an alcohol to form the desired ester with high efficiency and under remarkably mild conditions.[4] This discovery was a significant step forward in the field of condensation reactions and solidified the reputation of onium salts as powerful coupling reagents.[5]

Synthesis of 2-Chloro-1-methylpyridinium Iodide: A Detailed Protocol

The preparation of 2-chloro-1-methylpyridinium iodide is a straightforward and high-yielding reaction, involving the quaternization of 2-chloropyridine with methyl iodide. This process is a classic example of an SN2 reaction at an unhindered alkyl halide.

Chemical Properties and Data

| Property | Value |

| Chemical Name | 2-Chloro-1-methylpyridinium iodide |

| Common Names | Mukaiyama's reagent precursor, CMPI |

| CAS Number | 14338-32-0 |

| Molecular Formula | C₆H₇ClIN |

| Molecular Weight | 255.48 g/mol |

| Appearance | Pale yellow to white crystalline powder |

| Melting Point | 200 °C (decomposes)[6] |

| Solubility | Soluble in water, dichloromethane, acetonitrile |

Experimental Protocol

This protocol describes a reliable method for the synthesis of 2-chloro-1-methylpyridinium iodide.

Reagents and Materials:

-

2-Chloropyridine

-

Methyl iodide

-

Acetone (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for larger scale)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask, dissolve 2-chloropyridine (1 equivalent) in hot acetone.

-

To the stirred solution, add an excess of methyl iodide (typically 1.5-2 equivalents).

-

Continue stirring the reaction mixture at room temperature for a period of 3 to 24 hours. The progress of the reaction can be monitored by the precipitation of the pyridinium salt. For a faster reaction, the mixture can be gently refluxed.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The collected solid is washed with cold acetone to remove any unreacted starting materials.

-

The product is then dried under vacuum to yield 2-chloro-1-methylpyridinium iodide as a crystalline solid.[7]

Self-Validation and Causality:

-

The use of excess methyl iodide ensures the complete conversion of the 2-chloropyridine.

-

Acetone is a suitable solvent as the starting materials are soluble, while the product, being an ionic salt, is significantly less soluble, leading to its precipitation and easy isolation.

-

The washing step with cold acetone is crucial for removing residual starting materials and ensuring the purity of the final product.

Visualization of the Synthesis

References

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. Mukaiyama Reagent [drugfuture.com]

- 3. 2-Chloro-1-methylpyridinium Iodide | 14338-32-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. 2-Chloro-1-methylpyridinium iodide | 14338-32-0 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

The Cornerstone of Heterocyclic Chemistry: A Technical Guide to Pyridinium Salts for Advanced Research and Development

This guide provides an in-depth exploration of the fundamental principles of pyridinium salt chemistry, tailored for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into the synthesis, reactivity, and diverse applications of this pivotal class of heterocyclic compounds.

The Pyridinium Core: Structure, Properties, and Significance

The pyridinium ion, the protonated or N-substituted derivative of pyridine, is a positively charged aromatic heterocycle. This inherent positive charge on the nitrogen atom dictates its unique chemical reactivity, making it a versatile building block in organic synthesis and a key pharmacophore in numerous biologically active molecules. The aromatic sextet is electron-deficient, rendering the ring susceptible to nucleophilic attack, particularly at the ortho (C2) and para (C4) positions. The nature of the substituent on the nitrogen atom (R-group) and any substituents on the pyridine ring profoundly influence the salt's stability, reactivity, and physical properties.

The significance of pyridinium salts in drug development cannot be overstated. Their structural motif is present in a wide array of pharmaceuticals, where the charged nitrogen can engage in crucial ionic interactions with biological targets.[1] Furthermore, their unique reactivity allows for their use as key intermediates in the synthesis of more complex heterocyclic systems, such as dihydropyridines and piperidines, which are prevalent in medicinal chemistry.[2]

Synthesis of Pyridinium Salts: A Practical Approach

The synthesis of pyridinium salts is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of the synthetic chemist. The choice of method is often dictated by the desired N-substituent and the substitution pattern of the pyridine ring.

N-Alkylation: The Workhorse of Pyridinium Salt Synthesis

The most direct and widely employed method for the synthesis of N-alkyl pyridinium salts is the Menshutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction between a pyridine and an alkyl halide.[3] The reaction proceeds via the attack of the lone pair of electrons on the pyridine nitrogen onto the electrophilic carbon of the alkyl halide.

Experimental Protocol: General Procedure for the N-Alkylation of Pyridine [4]

-

Materials:

-

Pyridine or substituted pyridine (1.0 equiv)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 equiv)

-

Anhydrous solvent (e.g., acetonitrile, acetone, or DMF)

-

-

Procedure:

-

Dissolve the pyridine derivative in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the alkyl halide to the solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Upon completion, the pyridinium salt often precipitates from the reaction mixture. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If the product remains in solution, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF are generally preferred as they can solvate the resulting salt.[4] The reactivity of the alkyl halide follows the expected SN2 trend (I > Br > Cl). For less reactive alkyl halides, heating is often necessary to drive the reaction to completion.

The Zincke Reaction: A Gateway to N-Aryl and N-Alkyl Pyridinium Salts

The Zincke reaction provides a powerful method for the synthesis of N-substituted pyridinium salts, particularly those bearing aryl or sterically hindered alkyl groups that are not readily accessible via direct N-alkylation.[5] The reaction involves the treatment of a pyridine with 2,4-dinitrochlorobenzene to form a highly reactive N-(2,4-dinitrophenyl)pyridinium salt, known as a Zincke salt.[6] This intermediate then undergoes a ring-opening and subsequent ring-closing cascade upon reaction with a primary amine to yield the desired N-substituted pyridinium salt.[5]

Experimental Protocol: Synthesis of an N-Aryl Pyridinium Salt via the Zincke Reaction [7][8]

-

Step 1: Formation of the Zincke Salt

-

To a solution of pyridine (1.0 equiv) in a suitable solvent such as ethanol or acetonitrile, add 2,4-dinitrochlorobenzene (1.0 equiv).

-

Heat the mixture to reflux for 2-4 hours. The Zincke salt will typically precipitate upon cooling.

-

Collect the solid by filtration, wash with a cold solvent, and dry.

-

-

Step 2: Reaction with a Primary Amine

-

Suspend the Zincke salt (1.0 equiv) in a suitable solvent like ethanol or isopropanol.

-

Add the primary amine (e.g., aniline) (1.1-1.5 equiv) to the suspension.

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is often accompanied by a color change.

-

After the reaction is complete, cool the mixture to room temperature. The desired pyridinium salt may precipitate and can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization.

-

The mechanism of the Zincke reaction is a fascinating example of a ring-opening/ring-closing sequence, often referred to as an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism.

Caption: The Zincke reaction pathway.

The Rich Reactivity of Pyridinium Salts

The electron-deficient nature of the pyridinium ring is the wellspring of its diverse and synthetically useful reactivity.

Nucleophilic Addition to the Pyridine Ring

The positively charged nitrogen atom withdraws electron density from the pyridine ring, making it susceptible to attack by nucleophiles. This reactivity is most pronounced at the C2 and C4 positions. The addition of a nucleophile leads to the formation of a dihydropyridine intermediate, which can then be rearomatized through oxidation or undergo further transformations. This reactivity is the basis for the synthesis of a wide range of substituted pyridines.

Formation and Reactions of Pyridinium Ylides

Pyridinium salts bearing a hydrogen on the α-carbon of the N-substituent can be deprotonated by a base to form pyridinium ylides. These ylides are versatile 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.[9][10] This provides a powerful method for the construction of fused heterocyclic systems like indolizines.[9]

Caption: Formation and [3+2] cycloaddition of a pyridinium ylide.

Experimental Protocol: [3+2] Cycloaddition of a Pyridinium Ylide with an Alkene [11]

-

Materials:

-

N-phenacylpyridinium bromide (1.0 equiv)

-

Electron-deficient alkene (e.g., maleimide) (1.1 equiv)

-

Base (e.g., triethylamine) (1.2 equiv)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

-

Procedure:

-

Dissolve the N-phenacylpyridinium bromide and the alkene in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the base to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired cycloadduct.

-

Reduction to Dihydropyridines and Piperidines

Pyridinium salts can be readily reduced to form 1,4-dihydropyridines, a class of compounds famous for their role as calcium channel blockers (e.g., nifedipine).[12][13] Common reducing agents for this transformation include sodium dithionite. Further reduction of the dihydropyridine or direct reduction of the pyridinium salt can yield the fully saturated piperidine ring system, another important scaffold in medicinal chemistry.[2]

Applications in Drug Development and Beyond

The unique properties of pyridinium salts have led to their widespread application in various fields, with drug development being a particularly prominent area.

Pyridinium Salts as Therapeutic Agents

The pyridinium moiety is a key structural feature in numerous therapeutic agents. The positive charge allows for strong interactions with biological targets, and the aromatic ring can participate in π-stacking interactions.

| Compound Class | Therapeutic Area | Example(s) | Reference(s) |

| Pyridine-ureas | Anticancer | Compound 8e (IC50 = 0.22 µM against MCF-7) | [14] |

| Pyridine derivatives | Anticancer | Pyridone-based analogues (IC50 ≈ 8–15 nM) | [15] |

| Pyridine-based chalcones | Anticancer | Compounds 10f, 10i, 10j | [16][17] |

| Pyridine-based inhibitors | Rho Kinase (ROCK) Inhibitors | Compound 37 | [18] |

| Pyridone derivatives | Pim-1 Kinase Inhibitors | IC50 = 50 nM | [19] |

| Pyridin-2(1H)-ones | Urease Inhibitors | Compounds 4q, 4t | [20] |

Table 1: Examples of Pyridinium-based Therapeutic Agents and their Biological Activities.

Pyridinium-Based Ionic Liquids in Drug Delivery

Pyridinium salts are a class of ionic liquids (ILs) that have garnered significant interest in drug delivery due to their unique solvent properties.[21][22] Their ability to dissolve a wide range of poorly soluble drugs can enhance bioavailability.[21] The structure of the pyridinium cation and the counter-anion can be tuned to optimize the physicochemical properties of the IL for specific drug formulations.[23]

Pyridinium Salts as Catalysts

The Lewis acidic character of the pyridinium ion and its ability to act as a phase-transfer catalyst make it a valuable tool in organic synthesis.[24][25] In phase-transfer catalysis, quaternary pyridinium salts can transport anions from an aqueous phase to an organic phase, thereby facilitating reactions between water-insoluble organic substrates and water-soluble reagents.[24]

Conclusion

Pyridinium salt chemistry represents a mature yet continually evolving field of study. The fundamental principles of their synthesis and reactivity provide a robust platform for the construction of complex molecular architectures. For researchers and professionals in drug development, a deep understanding of these principles is not merely academic; it is a practical necessity for the design and synthesis of novel therapeutic agents. The versatility of the pyridinium core, from its role as a key pharmacophore to its application in advanced drug delivery systems, ensures its continued prominence in the landscape of medicinal chemistry.

References

-

Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]

-

Zincke reaction. Wikipedia. [Link]

-

Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Molecules. [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

-

Aminopentadiene imines from zincke salts of 3-alkylpyridines. Application to a synthesis of pyridinium salts from amino acids. The Journal of Organic Chemistry. [Link]

-

General pathway of [3+2]‐cycloaddition of pyridinium ylide. ResearchGate. [Link]

-

Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

[3 + 2] Cycloaddition reaction of pyridinium ylides with different olefins. ResearchGate. [Link]

-

Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. Angewandte Chemie International Edition. [Link]

-

Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

-

Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. The Journal of Organic Chemistry. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents. Bentham Science. [Link]

-

Cycloaddition Reactions of Pyridinium Ylides and Oxidopyridiniums. Semantic Scholar. [Link]

-

A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

-

Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. MDPI. [Link]

-

Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

-

Solvent Properties of Pyridinium Ionic Liquids. Longdom Publishing. [Link]

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Link]

-

Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Bentham Science. [Link]

-

N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

- Method for N-alkylation of 2-pyridone.

-

Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. PMC. [Link]

-

Design, synthesis and characterization of some new 1, 4-Dihydropyridines. The Pharma Innovation. [Link]

-

Application and occurrence of pyridinium salts. ResearchGate. [Link]

-

Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology. [Link]

-

Synthesis of 1,4-dihydropyridines. ResearchGate. [Link]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]

-

REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. [Link]

-

Biodegradable pyridinium ionic liquids: design, synthesis and evaluation. Green Chemistry. [Link]

-

Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]

-

Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PMC. [Link]

-

Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega. [Link]

-

Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]

Sources

- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Zincke reaction - Wikipedia [en.wikipedia.org]

- 6. Zincke salt - Enamine [enamine.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Aminopentadiene imines from zincke salts of 3-alkylpyridines. Application to a synthesis of pyridinium salts from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents | Bentham Science [eurekaselect.com]

- 18. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. longdom.org [longdom.org]

- 22. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 25. alfachemic.com [alfachemic.com]

Methodological & Application

Application Notes & Protocols: Amide Bond Formation with 2-Chloro-1-methylpyridinium p-toluenesulfonate

Introduction: The Mukaiyama Reagent Variant for Robust Amide Synthesis

In the landscape of synthetic chemistry, the formation of the amide bond remains a cornerstone transformation, pivotal to peptide synthesis, pharmaceutical development, and materials science. While numerous coupling reagents exist, the onium salt-based activators, pioneered by Teruaki Mukaiyama, offer a distinct set of advantages, particularly under mild conditions.[1][2][3] This guide focuses on a specific variant, 2-Chloro-1-methylpyridinium p-toluenesulfonate, a bench-stable, crystalline solid that serves as a powerful condensing agent.

Historically, the iodide counterpart, 2-chloro-1-methylpyridinium iodide (CMPI), is more widely known as the "Mukaiyama Reagent."[4] However, the p-toluenesulfonate (tosylate) salt offers comparable efficacy with potentially different solubility profiles and handling characteristics. These reagents are renowned for their ability to facilitate the formation of amides, esters, lactones, and β-lactams from corresponding carboxylic acids.[1][3][5] A key advantage of this methodology is its effectiveness in coupling sterically hindered carboxylic acids and amines, a common challenge with other activators.[6][7] Furthermore, in the context of peptide synthesis, Mukaiyama-type reagents are known to cause less racemization, preserving the stereochemical integrity of sensitive substrates.[4][8]

This document provides a comprehensive overview of the mechanism, a detailed experimental protocol, optimization strategies, and troubleshooting for leveraging this compound in modern amide synthesis.

The Mechanism of Activation and Coupling

The efficacy of this compound lies in its ability to transform a weakly electrophilic carboxylic acid into a highly reactive intermediate, primed for nucleophilic attack by an amine. The process is a self-validating system where each step logically enables the next.

Causality of the Mechanistic Steps:

-

Deprotonation: The reaction is initiated by a tertiary amine base (e.g., triethylamine), which deprotonates the carboxylic acid to form a carboxylate anion. This step is crucial as the carboxylate is a much more potent nucleophile than the neutral carboxylic acid.

-

Activation: The nucleophilic carboxylate anion attacks the electrophilic C2 position of the 2-chloro-1-methylpyridinium cation. This displaces the chloride, forming a highly activated O-acyl-2-alkoxypyridinium intermediate. This species is essentially an activated ester, with the 1-methyl-2-alkoxypyridinium moiety being an excellent leaving group.

-

Nucleophilic Acyl Substitution: The primary or secondary amine, acting as the nucleophile, attacks the carbonyl carbon of the activated intermediate.

-

Product Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the stable amide bond and releasing the neutral, water-soluble byproduct, 1-methyl-2-pyridone. The formation of this stable byproduct helps to drive the reaction to completion.

Diagram: Reaction Mechanism

Caption: The reaction proceeds via activation of a carboxylate to an O-acyl intermediate.

Experimental Protocol: General Procedure for Amide Synthesis

This protocol provides a reliable starting point for the synthesis of a wide range of amides. It should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Amine (or amine hydrochloride salt) (1.0–1.2 equiv)

-

This compound (1.1–1.3 equiv)

-

Triethylamine (NEt3) or Diisopropylethylamine (DIPEA) (2.5–3.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for aqueous workup and purification

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), the amine (1.0 equiv), and this compound (1.1 equiv).

-

Solvent Addition: Add anhydrous dichloromethane to create a solution or suspension with a typical concentration of 0.1–0.5 M. Begin stirring the mixture.

-

Base Addition: Cool the flask to 0 °C using an ice bath. Slowly add triethylamine (2.5 equiv) dropwise to the stirring mixture. Causality Note: Slow addition is critical to control any potential exotherm and to ensure the gradual formation of the active intermediate, minimizing side reactions like carboxylic anhydride formation.

-

Reaction Monitoring: After the addition of the base, allow the reaction to warm to room temperature and stir for 2–12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Dichloromethane is an excellent solvent choice as the 1-methyl-2-pyridone byproduct is often insoluble and precipitates, driving the reaction equilibrium forward.[5]

-

Workup: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo. The resulting crude amide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol).

Diagram: Experimental Workflow

Caption: A standard workflow for Mukaiyama-mediated amide coupling and purification.

Data Presentation: Key Reaction Parameters

The success of the amidation is contingent on several key parameters. The following table summarizes these variables and provides field-proven insights for optimizing the reaction.

| Parameter | Recommended Range | Rationale & Expert Insights |

| Stoichiometry | Reagent: 1.1–1.3 equiv | A slight excess of the coupling reagent ensures complete activation of the carboxylic acid. Using a large excess is rarely necessary and complicates purification. |

| Base | 2.5–3.0 equiv | Two equivalents of base are stoichiometrically required to neutralize the p-toluenesulfonic acid counterion and the acid generated during the activation step. An additional 0.5 equivalents ensures the reaction medium remains basic. Triethylamine is standard; the bulkier DIPEA can be used to minimize side reactions with sensitive substrates.[9][10] |

| Solvent | DCM, THF, CH₃CN | Dichloromethane (DCM) is highly recommended. The byproduct, 1-methyl-2-pyridone, has limited solubility in DCM and often precipitates, providing a visual indicator of reaction progress and driving the equilibrium towards the product.[5] |

| Temperature | 0 °C to Room Temp. | The reaction is typically robust at room temperature. Initial cooling to 0 °C during base addition helps manage any exothermicity. For particularly unreactive or hindered substrates, gentle heating (e.g., 40 °C) may be beneficial. |

| Concentration | 0.1–0.5 M | Standard concentrations are usually effective. For intramolecular reactions (lactamization), high dilution conditions (<0.05 M) are necessary to favor the intramolecular pathway over intermolecular polymerization. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive or wet reagents/solvent.2. Insufficient amount of base.3. Sterically demanding substrates. | 1. Ensure reagents are pure and solvents are anhydrous.2. Increase the amount of base to 3.0 equivalents.3. Increase reaction time and/or gently heat the reaction to 40 °C. |

| Formation of Side Products | 1. Carboxylic anhydride formation.2. Racemization of chiral centers. | 1. Ensure the amine is present in the reaction mixture before or during the addition of the base. Anhydride forms if the activated ester persists before reacting with the amine.2. Although inherently low with this reagent, for highly sensitive substrates (e.g., peptide fragment coupling), consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to suppress racemization.[8] |

| Difficult Purification | 1. 1-methyl-2-pyridone byproduct remains.2. Unreacted starting materials co-elute. | 1. The pyridone byproduct is water-soluble. Perform thorough aqueous washes (3-4 times) during the workup to remove it.2. Adjust the stoichiometry based on TLC/LC-MS analysis of the crude product to ensure one starting material is fully consumed. |

References

-

Optimization of the reaction conditions for the Mukaiyama oxidation of 9, 12 and 13. [Link]

-

Novosjolova, I. The Mukaiyama Reagent: An Efficient Condensation Agent. Synlett, 2013, 24(01), 135-136. [Link]

-

Chem-Station. Mukaiyama Condensation Reagent. [Link]

-

Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. Organic & Biomolecular Chemistry, 2021. [Link]

-

Yin, YN., et al. Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation. Nature Communications, 2021, 12(1), 2552. [Link]

-

Request PDF. The Mukaiyama Reagent: An Efficient Condensation Agent. [Link]

-

Fluorous 2-Chloropyridinium Salt (Mukaiyama Condensation Reagent) for Amide Formation Reactions. Letters in Organic Chemistry, 2005. [Link]

-

ResearchGate. Polymer-Supported Mukaiyama Reagent: A Useful Coupling Reagent for the Synthesis of Esters and Amides. [Link]

-

Wikipedia. Mukaiyama aldol addition. [Link]

-

ResearchGate. Optimization of the reaction conditions for the silicon Mukaiyama-type... [Link]

-

Mukaiyama Aldol Reactions in Aqueous Media. Advanced Synthesis & Catalysis, 2013. [Link]

-

PubMed. Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation. [Link]

-

Lainer, T., et al. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. New Journal of Chemistry, 2022. [Link]

-

Valeur, E., Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009, 38(2), 606-631. [Link]

-

ResearchGate. Scheme 1. Structures of original Mukaiyama's reagent (1a) and its... [Link]

-

A General Approach to Stereoregular Pseudo-Polysaccharides: Cationic Ring-Opening Polymerization of Monosaccharide Cyclic Thionocarbonates. Journal of the American Chemical Society, 2023. [Link]

-

ResearchGate. (PDF) Mukaiyama Aldol Reactions in Aqueous Media. [Link]

-

ResearchGate. Mukaiyama Reagent: an Efficient Reaction Mediator for Rapid Synthesis of 1,2-Disubstituted-1H-benzo[d]imidazoles. [Link]

-

Reddit. Pyridine replacement in organic synthesis. [Link]

-

Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. RSC Advances, 2023. [Link]

-

2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 2022. [Link]

-

PubMed. [2-Chloro-1-methylpyridinium iodide. A suitable reagent for peptide synthesis]. [Link]

-

Chemistry Stack Exchange. Can triethylamine/pyridine be used in the synthesis of Labetalol? [Link]

-

Reddit. Tosylate vs. iodide reactivity in Williamson synthesis? [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Mukaiyama Condensation Reagent | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]

- 5. Mukaiyama reagent - Enamine [enamine.net]

- 6. Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly chemoselective synthesis of hindered amides via cobalt-catalyzed intermolecular oxidative hydroamidation [pubmed.ncbi.nlm.nih.gov]

- 8. [2-Chloro-1-methylpyridinium iodide. A suitable reagent for peptide synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes & Protocols: 2-Chloro-1-methylpyridinium p-toluenesulfonate in Macrolactonization

Introduction and Strategic Overview